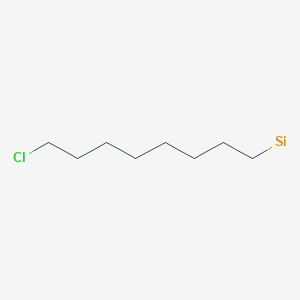
Chlorooctylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Chlorooctylsilane can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of octyltrichlorosilane with dimethylchlorosilane in the presence of a catalyst.
Hydrosilylation: Another method involves the hydrosilylation of octene with chlorodimethylsilane in the presence of a platinum catalyst.
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure consistent quality and high throughput .
化学反応の分析
Chlorooctylsilane undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction: This compound can be reduced using hydride donors like lithium aluminium hydride to form silanes.
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds .
科学的研究の応用
Chlorooctylsilane has a wide range of applications in scientific research, including:
Surface Modification: It is extensively used for the silylation of surfaces, enhancing the hydrophobicity and chemical resistance of materials like silica and glass.
Polymer Synthesis: This compound is used as a precursor in the synthesis of silicone-based polymers, which are employed in various industries, including electronics, medical devices, and coatings.
Biological Applications: In biology, this compound-modified surfaces are used in the development of biosensors and diagnostic devices due to their improved biocompatibility and stability.
Environmental Protection: The compound is also used in the development of materials for environmental protection, such as coatings that prevent biofouling and corrosion.
作用機序
The mechanism of action of chlorooctylsilane primarily involves its ability to form strong covalent bonds with various substrates. The silicon-chlorine bond in this compound is highly reactive, allowing it to undergo hydrolysis and condensation reactions that result in the formation of siloxane bonds. These reactions are crucial for the functionalization of surfaces and the synthesis of organosilicon compounds .
類似化合物との比較
Chlorooctylsilane can be compared with other chlorosilanes such as:
Chlorotrimethylsilane: Used for similar surface modification applications but has a shorter alkyl chain, resulting in different hydrophobic properties.
Chlorodimethylsilane: Often used in the synthesis of silicone polymers but lacks the longer alkyl chain present in this compound, affecting its reactivity and applications.
Octyltrichlorosilane: Similar in structure but contains three chlorine atoms, making it more reactive and suitable for different types of surface modifications.
This compound is unique due to its specific balance of reactivity and hydrophobicity, making it particularly useful for applications requiring durable and chemically resistant coatings .
特性
分子式 |
C8H16ClSi |
|---|---|
分子量 |
175.75 g/mol |
InChI |
InChI=1S/C8H16ClSi/c9-7-5-3-1-2-4-6-8-10/h1-8H2 |
InChIキー |
OWEOCEGXOPVIAY-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCl)CCC[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


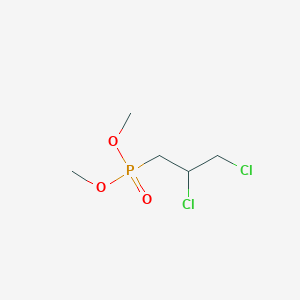
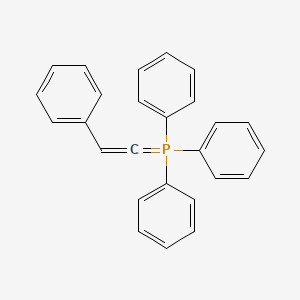
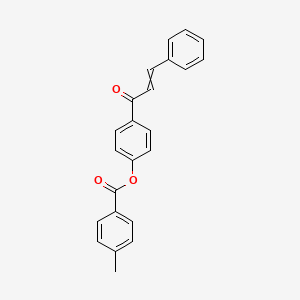
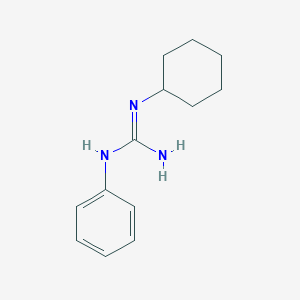
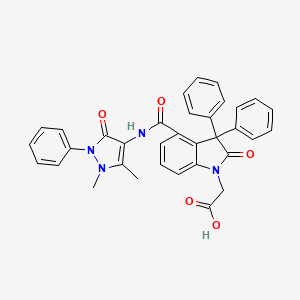
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
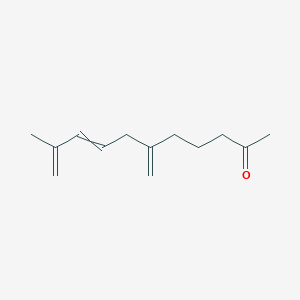

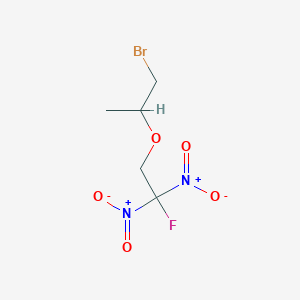
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
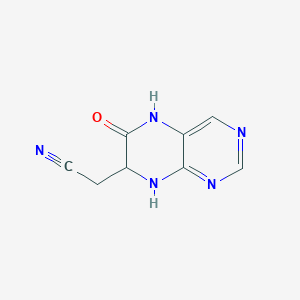
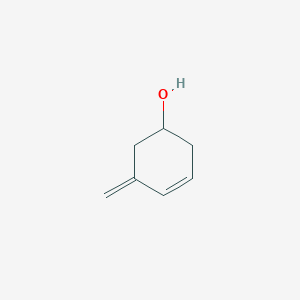
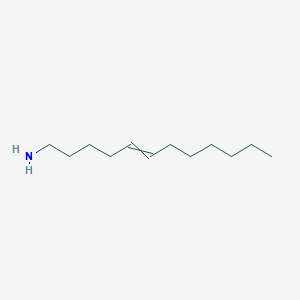
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
